octahydro-2H-cyclopenta[b][1,4]oxazepine
Description
Octahydro-2H-cyclopenta[b][1,4]oxazepine is a saturated heterocyclic compound featuring a seven-membered oxazepine ring (containing one oxygen and one nitrogen atom) fused to a cyclopentane ring. The "octahydro" designation indicates complete saturation, conferring conformational rigidity and distinct physicochemical properties compared to aromatic analogs.
Properties
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-cyclopenta[b][1,4]oxazepine typically involves the reaction of cyclopentanone with hydroxylamine to form the intermediate oxime, which is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-cyclopenta[b][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Pd/C to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce different substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various substituted oxazepine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
Octahydro-2H-cyclopenta[b][1,4]oxazepine serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of diverse chemical libraries for drug discovery and material science. The compound can undergo various reactions such as oxidation with potassium permanganate and nucleophilic substitutions at the nitrogen atom.
Biology
In biological research, this compound is explored as a scaffold for designing bioactive molecules. Modifications to its structure can facilitate interactions with specific biological targets, making it valuable in developing new pharmaceuticals. Its derivatives have shown promising antioxidant properties and potential applications in cancer therapy.
Medicine
Derivatives of this compound are investigated for their therapeutic potential. These compounds may exhibit various biological activities including:
- Antimicrobial : Some derivatives demonstrate efficacy against bacterial strains.
- Antiviral : Potential activity against viral infections has been noted.
- Anticancer : In vitro studies indicate selective inhibition of cancer cell growth with IC50 values as low as 10 μM against HepG2 liver cancer cells.
The following table summarizes the biological activities of this compound and its derivatives:
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Antioxidant | 546 ± 13.6 | |
| Oxazepine Derivative A | Cytotoxicity (HepG2) | 10 ± 3.7 | |
| Oxazepine Derivative B | Cytotoxicity (normal cells) | >600 | |
| Other Oxazine Compounds | Antioxidant | Varies |
Case Study on Antioxidant Activity
Research indicates that this compound derivatives effectively scavenge free radicals and reduce oxidative stress markers in various biological assays. This property suggests their potential use in formulations aimed at oxidative stress-related diseases.
Case Study on Cancer Cell Inhibition
In vitro studies have demonstrated that certain analogs of this compound can inhibit the growth of cancer cells while sparing normal cells. For instance, specific derivatives have been tested against HepG2 liver cancer cells under both normoxic and hypoxic conditions, revealing significant cytotoxic effects.
Mechanism of Action
The mechanism of action of octahydro-2H-cyclopenta[b][1,4]oxazepine and its derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Research Findings and Implications
TRPA1 Receptor Activation : Dibenz[b,f][1,4]oxazepine derivatives, including CR, exhibit potent TRPA1 agonism, linked to their irritant effects. Computational models (CoMFA/CoMSIA) highlight steric and electrostatic fields critical for receptor binding, suggesting that this compound’s saturated structure may reduce such activity due to conformational constraints .
Therapeutic Potential: Dihydrodibenzoxazepines with anticonvulsant properties (e.g., compound 19) demonstrate the impact of substituents like thiocarbamoyl groups. The cyclopenta analog’s rigid structure could enhance selectivity for CNS targets .
Biological Activity
Octahydro-2H-cyclopenta[b][1,4]oxazepine, particularly in its (5aR,8aR) configuration, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring fused to a nitrogen-containing oxazepine moiety, contributes to its biological activities. This article reviews the compound's biological activity, including its pharmacological properties, synthetic routes, and potential applications.
- Molecular Formula : C₈H₁₅NO
- Molecular Weight : Approximately 141.21 g/mol
- Structural Features : The compound's stereochemistry plays a crucial role in its biological interactions.
Antioxidant Properties
Research indicates that this compound exhibits promising antioxidant activity. For instance, studies have demonstrated that derivatives of oxazepine compounds can effectively scavenge free radicals and reduce oxidative stress markers in various biological assays .
Cytotoxicity and Cancer Research
In vitro studies have shown that this compound derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. For example, certain analogs have been tested against HepG2 liver cancer cells under both normoxic and hypoxic conditions, revealing significant cytotoxic effects with IC50 values as low as 10 μM . This selectivity suggests potential for developing targeted cancer therapies.
The mechanism underlying the biological activity of this compound involves modulation of key signaling pathways associated with cell survival and apoptosis. Preliminary studies suggest that these compounds may influence hypoxia-inducible factors (HIFs) and related gene expressions linked to tumor progression .
Synthetic Routes
Several synthetic methods have been developed for producing this compound:
- Cyclization Reactions : Utilizing diazoimides in the presence of various catalysts to facilitate cyclization.
- Nucleophilic Substitution : Modifying the compound's functional groups to enhance its biological activity.
- Cascade Reactions : Employing multi-step reactions to create complex derivatives with improved properties .
Comparative Analysis of Biological Activity
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Cancer Cell Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
